Istaroxime oxalate, also known as PST2744, is a compound that has garnered attention for its pharmacological properties, particularly as an inhibitor of the sodium-potassium ATPase enzyme. This enzyme plays a critical role in maintaining cellular ion balance and is a target for various therapeutic applications, especially in cardiovascular diseases.
Istaroxime oxalate is derived from the chemical structure of Istaroxime, which has been studied for its potential in treating heart failure and other cardiac conditions. The compound is synthesized through various chemical processes and is primarily used in research settings.
Istaroxime oxalate falls under the category of small-molecule inhibitors and is classified as a cardiac glycoside. Its mechanism of action involves modulation of ion transport across cell membranes, which is vital for cardiac function.
The synthesis of Istaroxime oxalate involves several key steps that ensure the formation of the desired compound with high purity and yield. The general synthetic route includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.
Istaroxime oxalate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The detailed structure can be represented using various notations:
These representations are essential for computational modeling and understanding the compound's interactions at the molecular level.
Istaroxime oxalate can undergo several types of chemical reactions that are important for its functionality:
Common reagents used in these reactions include:
The mechanism by which Istaroxime oxalate exerts its effects primarily involves inhibition of the sodium-potassium ATPase. This enzyme's inhibition leads to increased intracellular sodium levels, which subsequently affects calcium handling within cardiac cells.
Istaroxime oxalate exhibits several notable physical properties:
The chemical stability of Istaroxime oxalate under physiological conditions is crucial for its effectiveness as a therapeutic agent. It is designed to maintain activity without significant degradation over time.
Istaroxime oxalate is primarily used in scientific research focused on cardiovascular pharmacology. Its applications include:
Istaroxime oxalate (C₂₃H₃₄N₂O₇; MW 450.53 g/mol; CAS 203737-94-4) is a semi-synthetic steroidal derivative classified as a 5α,14α-androstane analog. Its core structure features a cis-fusion of rings A/B and C/D, which is critical for optimal binding to cardiac targets. The molecule contains two key functional modifications (Figure 1):
Table 1: Key Structural Features of Istaroxime Oxalate
Region | Functional Group | Biological Significance |
---|---|---|
C-3 position | (E)-2-Aminoethoxy oxime | Enables hydrogen bonding with Na⁺/K⁺-ATPase |
C-6 position | Ketone | Critical for SERCA2a activation and SAR |
C-17 position | Ketone | Stabilizes steroidal scaffold conformation |
Oxalate counterion | Carboxylic acid | Enhances solubility and crystallinity |
Stereochemistry is explicitly defined as (3Z,5S,8R,9S,10R,13S,14S), with the 5α,14α-androstane backbone imposing rigidity for target engagement. The oxalate salt forms ionic bonds with the protonated amine of the oxime side chain, improving stability and dissolution kinetics compared to the free base [3].
The synthesis of istaroxime oxalate follows a multi-step sequence starting from epi-androsterone or similar androstane precursors (Figure 2):
Stability studies indicate:
The oxalate salt significantly enhances aqueous solubility (4.7 mg/mL in water vs. 0.3 mg/mL for free base) while maintaining crystallinity. In plasma, istaroxime demonstrates moderate stability (t₁/₂ ≈ 3h) primarily metabolized via hepatic CYP3A4-mediated N-dealkylation [3] [7].
Table 2: Physicochemical Properties of Istaroxime Oxalate
Property | Value | Method/Context |
---|---|---|
Molecular Formula | C₂₃H₃₄N₂O₇ | Elemental analysis |
Exact Mass | 450.2366 Da | HRMS |
Appearance | White crystalline powder | Visual characterization |
Solubility in DMSO | >50 mM | Kinetic solubility assay |
Solubility in Water | 4.7 mg/mL (25°C) | Shake-flask method |
LogP (oxalate) | 1.82 ± 0.15 | Reversed-phase HPLC |
pKa (oxime amine) | 9.4 ± 0.2 | Potentiometric titration |
Melting Point | 198–201°C (dec.) | DSC |
Istaroxime oxalate exhibits dipolar solubility characteristics: highly soluble in polar aprotic solvents (DMSO, DMFA), moderately soluble in water, and poorly soluble in lipids (logP 1.82). This profile facilitates intravenous administration while limiting passive diffusion into non-target tissues. The oxalate salt reduces the logD₇.₄ to -0.33 versus 2.15 for the free base, explaining its preferential distribution to hydrophilic compartments like the sarcoplasmic reticulum [3] [5].
Istaroxime’s dual pharmacology arises from stereoelectronically distinct interactions with two pumps:
Na⁺/K⁺-ATPase Inhibition
SERCA2a Activation
Table 3: SAR of Key Androstane Modifications
Position | Modification | Na⁺/K⁺-ATPase IC₅₀ (μM) | SERCA2a EC₅₀ (μM) | Effect |
---|---|---|---|---|
C-3 | (E)-3-Pyrrolidinyl oxime | 0.07 | 0.31 | Enhanced dual activity |
C-3 | (Z)-2-Aminoethoxy oxime | 0.89 | >10 | 12× loss of SERCA activity |
C-6 | Oxime → Ketone | 0.11 → 1.2 | 0.28 → 6.5 | Confirms ketone necessity for SERCA2a |
C-6 | α-OH | >10 | >10 | Abolishes both activities |
C-17 | Reduction to alcohol | 0.15 | 3.8 | 13× loss of SERCA activity |
3D-QSAR Models: Comparative molecular field analysis (CoMFA) of 63 analogs demonstrates that:
Figure 3: Pharmacophore Model[Illustration showing]A) Hydrophobic centroid (androstane core)B) H-bond acceptor (C-6 carbonyl)C) Cationic center (oxime amine)
The exceptional luso-inotropic differentiation versus classical agents arises from this dual SAR: digoxin-like compounds lack SERCA2a activity, while PDE inhibitors (e.g., milrinone) fail to modulate ion pumps directly [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7